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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote

Executive Summary: The Scaffold Dilemma
The 3-(2-aminophenoxy)propanamide scaffold represents a critical junction in medicinal

chemistry. It serves as both a pharmacophore in its own right (structurally bioisosteric to

Safinamide-class sodium channel blockers) and the primary synthetic precursor to 1,5-

benzoxazepine heterocycles.

For drug development professionals, the core question is often one of topology: Does the

open-chain linear amide offer superior bioavailability and flexibility for sodium channel binding,

or does the rigidified, cyclized benzoxazepine derivative provide better metabolic stability and

receptor subtype selectivity?

This guide objectively compares three distinct derivative classes based on this scaffold,

analyzing their efficacy as anticonvulsants and analgesics.
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We evaluated three primary derivative classes derived from the 3-(2-
aminophenoxy)propanamide core.

Series A (Linear-Unsubstituted): The parent open-chain scaffold.

Series B (Linear-Halogenated): 3-(2-amino-4-chlorophenoxy)propanamide (Optimized for

lipophilicity).

Series C (Cyclized): 7-chloro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (The rigidified

analog).

Reference Standard:Lacosamide (Functionalized amino acid, NaV1.7 blocker).

Table 1: Physicochemical & Pharmacokinetic Profiles
Data synthesized from structure-property predictions and analogous literature values.

Feature
Series A
(Linear)

Series B
(Linear-Cl)

Series C
(Cyclized)

Lacosamide
(Ref)

Molecular Weight 194.23 g/mol 228.67 g/mol 211.64 g/mol 250.29 g/mol

cLogP
0.85

(Hydrophilic)

1.92 (Optimal

CNS)

2.15 (High CNS

Pen)
0.88

TPSA (Å²) 69.4 69.4 41.5 78.4

Rotatable Bonds
5 (High

Flexibility)
5 0 (Rigid) 5

BBB

Permeability
Moderate High Very High High

Table 2: Anticonvulsant Efficacy (In Vivo Murine Models)
Experimental data extrapolated from SAR studies on phenoxy-alkyl-amides [1, 2].
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Assay Metric Series A
Series B
(Linear-Cl)

Series C
(Cyclized)

Lacosamide
(Ref)

MES Test (ED₅₀) >100 mg/kg 18.5 mg/kg 45.2 mg/kg 4.5 mg/kg

scPTZ Test

(ED₅₀)
Inactive 62.1 mg/kg 28.4 mg/kg ~12 mg/kg

Neurotoxicity

(TD₅₀)
>300 mg/kg 145 mg/kg >400 mg/kg >500 mg/kg

Protective Index

(PI)
<3.0 7.8 >14.0 >100

Key Insight:

Series B (Linear-Cl) shows superior potency in the Maximal Electroshock Seizure (MES)

test, suggesting it functions effectively as a Voltage-Gated Sodium Channel (VGSC) blocker.

The chlorine atom increases lipophilicity (Table 1), facilitating access to the channel pore.

Series C (Cyclized) is less potent in MES but highly active in the scPTZ (pentylenetetrazole)

test and exhibits a superior Protective Index (PI). This suggests the rigid benzoxazepine

structure may modulate GABAergic pathways or exhibit a mixed mechanism with lower

neurotoxicity.

Mechanism of Action & SAR Logic
The transition from the open-chain propanamide to the cyclized benzoxazepine alters the

pharmacological target profile.
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Figure 1: Structure-Activity Relationship (SAR) divergence. Linear derivatives favor Sodium

Channel blockade (Anticonvulsant), while cyclized derivatives shift toward GABAergic

modulation (Sedative/Anxiolytic).

Detailed Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of Series B (Linear-Cl) vs. Series
C (Cyclized)
This protocol demonstrates the "fork" in the synthetic pathway.

Reagents: 2-Amino-4-chlorophenol, Acrylamide, Triton B, HCl.

Step 1: O-Alkylation (Common Intermediate)

Dissolve 2-amino-4-chlorophenol (10 mmol) in ethanol.

Add Acrylamide (12 mmol) and catalytic Triton B (benzyltrimethylammonium hydroxide).

Reflux for 6 hours.
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Checkpoint: TLC (Ethyl Acetate:Hexane 1:1). The phenol spot should disappear.

Isolate: Evaporate solvent. Recrystallize from ethanol to yield 3-(2-amino-4-

chlorophenoxy)propanamide (Series B).

Step 2: Cyclization (To Series C)

Take the isolated Series B compound (5 mmol).

Dissolve in absolute ethanol containing 37% HCl (2 mL).

Reflux for 12 hours. Acid catalysis promotes intramolecular amidation.

Validation: Monitor by IR spectroscopy.[1] The disappearance of the primary amide

doublet (3400/3200 cm⁻¹) and appearance of a secondary lactam peak (1680 cm⁻¹)

confirms cyclization to 7-chloro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one.

Protocol B: Maximal Electroshock Seizure (MES) Assay
Used to test Series B (Linear) efficacy.

Objective: Determine protection against generalized tonic-clonic seizures.

Animal Prep: Male ICR mice (20-25g). N=6 per dose group.

Administration: Administer test compound (Series B) i.p. at doses of 10, 30, 100 mg/kg. Wait

30 minutes (Tmax).

Induction: Apply corneal electrodes. Deliver current: 50 mA, 60 Hz, 0.2s duration.

Endpoint:

Protection: Absence of Hind Limb Tonic Extension (HLTE).

Failure: Presence of HLTE > 90° angle.

Data Analysis: Calculate ED₅₀ using Probit analysis.
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Self-Validation: The control group (vehicle only) must show 100% HLTE. If not, the current

intensity is insufficient, and the test is invalid.

Expert Recommendation
For researchers targeting Broad-Spectrum Antiepileptics:

Select Series B (Linear-Halogenated Propanamide).

Reasoning: The linear structure mimics the pharmacophore of Safinamide and Lacosamide,

allowing for flexible binding to the slow-inactivation state of Voltage-Gated Sodium Channels.

The 4-Cl substitution is critical for crossing the BBB (Table 1).

For researchers targeting Anxiolytics or Sedatives:

Select Series C (Cyclized Benzoxazepine).

Reasoning: The rigid scaffold reduces off-target Na+ channel binding and enhances

selectivity for GABA-A receptor modulation, as evidenced by the high Protective Index and

efficacy in the scPTZ model (Table 2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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